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molecular formula C7H4ClF5OS B176530 4-(Pentafluorosulfanyl)benzoyl chloride CAS No. 197384-98-8

4-(Pentafluorosulfanyl)benzoyl chloride

Cat. No. B176530
M. Wt: 266.62 g/mol
InChI Key: NNFDYUZNKYWPGP-UHFFFAOYSA-N
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Patent
US09102608B2

Procedure details

Into a 50 mL flask equipped with a stirrer were placed 16.08 g (50 mmol) of 4-trichloromethyl(pentafluorosulfanylbenzene) prepared in Example 1 and 406 mg (5 mol %) of FeCl3. The bath was heated to 70° C. to 75° C., and 900 mg (50 mmol) of water was added dropwise over at least 2 hours. HCl gas was generated during the addition. After the addition was complete, the mixture was heated with stirring for 1 hour. This mixture was distilled under reduced pressure to yield 5.59 g of 4-pentafluorosulfanylbenzoic chloride (product yield: 42%).
Name
4-trichloromethyl(pentafluorosulfanylbenzene)
Quantity
16.08 g
Type
reactant
Reaction Step One
[Compound]
Name
FeCl3
Quantity
406 mg
Type
reactant
Reaction Step Two
Name
Quantity
900 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
42%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2](Cl)(Cl)[C:3]1[CH:8]=[CH:7][C:6]([S:9]([F:14])([F:13])([F:12])([F:11])[F:10])=[CH:5][CH:4]=1.[OH2:17].Cl>>[F:10][S:9]([F:14])([F:13])([F:12])([F:11])[C:6]1[CH:7]=[CH:8][C:3]([C:2]([Cl:1])=[O:17])=[CH:4][CH:5]=1

Inputs

Step One
Name
4-trichloromethyl(pentafluorosulfanylbenzene)
Quantity
16.08 g
Type
reactant
Smiles
ClC(C1=CC=C(C=C1)S(F)(F)(F)(F)F)(Cl)Cl
Step Two
Name
FeCl3
Quantity
406 mg
Type
reactant
Smiles
Step Three
Name
Quantity
900 mg
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 50 mL flask equipped with a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The bath was heated to 70° C. to 75° C.
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
DISTILLATION
Type
DISTILLATION
Details
This mixture was distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FS(C1=CC=C(C(=O)Cl)C=C1)(F)(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 5.59 g
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 41.9%
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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